CID 156588361

Beschreibung

Fundamental Significance of Nucleotide Derivatives in Cellular Processes Research

Nucleotide derivatives are organic molecules that serve as the fundamental building blocks of life, playing a central role in a vast array of cellular functions. numberanalytics.comwikipedia.org Their importance extends far beyond their primary role as the monomeric units of the nucleic acid polymers, DNA and RNA, which store and transmit genetic information. wikipedia.orgnumberanalytics.com Research into these molecules is critical for understanding the core mechanisms of life. numberanalytics.com

The significance of nucleotide derivatives in cellular processes can be summarized by their key roles:

Energy Currency: Nucleoside triphosphates, such as Adenosine triphosphate (ATP), Guanosine triphosphate (GTP), Cytidine (B196190) triphosphate (CTP), and Uridine (B1682114) triphosphate (UTP), function as the primary carriers of chemical energy within the cell. wikipedia.orgquizlet.com The energy stored in their phosphate (B84403) bonds powers numerous cellular activities, including biosynthesis, cell movement, and division. wikipedia.org

Genetic Information: Nucleotides are the essential units for synthesizing DNA and RNA. numberanalytics.com The accurate sequencing and incorporation of these molecules during DNA replication and transcription are fundamental to maintaining genomic stability and regulating gene expression. numberanalytics.comnumberanalytics.com

Cellular Signaling: Certain nucleotide derivatives, notably cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), act as crucial second messengers in intracellular signaling pathways. wikipedia.orgnumberanalytics.com They relay signals from external stimuli to orchestrate complex cellular responses, including changes in metabolism, gene expression, and cell growth. numberanalytics.com

Enzymatic Cofactors: Many essential cofactors for enzymatic reactions are derived from nucleotides. wikipedia.org These include coenzyme A, FAD, and NAD, which are vital for metabolic reactions such as oxidation-reduction and energy transfer. wikipedia.orgquizlet.com

The study of these molecules is foundational to biochemistry, as they are involved in nearly all biochemical reactions within an organism.

Overview of Trisodium (B8492382) Cytidine 5'-Diphosphate as a Central Metabolite and Signaling Molecule

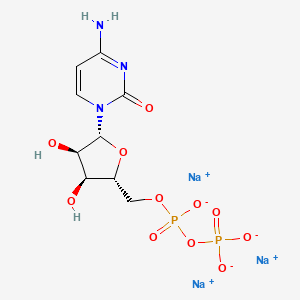

Trisodium cytidine 5'-diphosphate, or more specifically its active form Cytidine 5'-diphosphate (CDP), is a vital intermediate in nucleotide metabolism. ontosight.ai It is classified as a pyrimidine (B1678525) ribonucleoside 5'-diphosphate, consisting of a cytosine nucleobase, a ribose sugar, and two phosphate groups. drugbank.comnih.gov

As a central metabolite, CDP's primary role is serving as a direct precursor for the synthesis of Cytidine triphosphate (CTP). ontosight.aiontosight.ai This conversion is accomplished through the transfer of a phosphate group from ATP and is a critical step for providing the CTP necessary for the synthesis of RNA and, after conversion to its deoxy form (dCTP), DNA. ontosight.aimedchemexpress.com The synthesis of CTP from Uridine triphosphate (UTP) also involves CDP as an intermediate, highlighting its central position in pyrimidine nucleotide metabolism. wikipedia.org

Beyond its role as a building block for nucleic acids, CDP is a key activated intermediate in the biosynthesis of various phospholipids (B1166683). ontosight.ai For instance, in phospholipid synthesis, CDP is involved in the creation of key components of cell membranes. ontosight.ai It is also essential for the formation of wall teichoic acid in certain bacteria, such as Bacillus subtilis and Staphylococcus aureus, where it activates glycerol and ribitol for incorporation into the cell wall structure. wikipedia.org

While derivatives like cAMP and cGMP are well-known signaling molecules, CDP's role is primarily metabolic as a high-energy precursor and an activator for biosynthetic pathways rather than as a direct signaling molecule in the classical sense. wikipedia.orgnumberanalytics.com Its availability and conversion are tightly regulated within the cell to maintain the appropriate balance of nucleotide pools required for cellular functions. numberanalytics.com

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

34393-59-4 |

|---|---|

Molekularformel |

C9H15N3NaO11P2 |

Molekulargewicht |

426.17 g/mol |

IUPAC-Name |

trisodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H15N3O11P2.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1 |

InChI-Schlüssel |

YAXSLIGLLVGXDC-IAIGYFSYSA-N |

Isomerische SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O.[Na] |

Kanonische SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O.[Na] |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Metabolic Interconversions of Trisodium Cytidine 5 Diphosphate

De Novo Synthesis of Cytidine (B196190) Nucleotides

The primary route for the formation of cytidine nucleotides is the de novo synthesis pathway, which assembles the pyrimidine (B1678525) ring from simpler precursor molecules. davuniversity.orgwikipedia.org This pathway culminates in the production of uridine (B1682114) 5'-monophosphate (UMP), which then serves as the precursor for all other pyrimidine nucleotides, including cytidine derivatives. slideshare.net

Enzymatic Formation of Cytidine 5'-Diphosphate from Cytidine 5'-Monophosphate (CMP)

Cytidine 5'-diphosphate (CDP) is generated from cytidine 5'-monophosphate (CMP) through a phosphorylation event. medchemexpress.comglpbio.comchemicalbook.com This reaction involves the transfer of a phosphoryl group from a donor molecule, typically adenosine triphosphate (ATP), to CMP. medchemexpress.comglpbio.com The enzyme responsible for catalyzing this critical step is Uridine Monophosphate Kinase (UMPK), also known as uridine-cytidine kinase (UCK). medchemexpress.comglpbio.comebi.ac.uk

CMP + ATP ⇌ CDP + ADP

This phosphorylation is a reversible reaction, allowing the cell to maintain a balance between the monophosphate and diphosphate (B83284) forms of cytidine nucleotides. ebi.ac.uk

Catalytic Role of Uridine Monophosphate Kinase (UMPK) in Phosphoryl Group Transfer

Uridine Monophosphate Kinase (UMPK) is a key enzyme in pyrimidine metabolism, responsible for the phosphorylation of both UMP and CMP to their respective diphosphates. ebi.ac.ukwikipedia.org This enzyme belongs to the family of transferases, specifically phosphotransferases. wikipedia.org UMPK facilitates the transfer of the terminal phosphate (B84403) group from ATP to the phosphate group of CMP, thereby forming CDP. medchemexpress.comglpbio.com The catalytic activity of UMPK is crucial for providing the necessary precursors for the synthesis of cytidine triphosphate (CTP) and, subsequently, nucleic acids. medchemexpress.comglpbio.com In many bacteria, UMPK is a homohexameric protein that is subject to allosteric regulation by guanine (B1146940) nucleotides and UTP, ensuring a balanced supply of pyrimidine nucleotides. nih.govebi.ac.uk

Integration within Pyrimidine Nucleotide Biosynthesis Pathways

The formation of CDP is an integral step within the broader pyrimidine nucleotide biosynthesis pathway. egyankosh.ac.increative-proteomics.comlibretexts.org This pathway commences with the synthesis of carbamoyl (B1232498) phosphate and proceeds through a series of enzymatic reactions to produce orotate (B1227488), which is then converted to UMP. slideshare.netmicrobenotes.com UMP is subsequently phosphorylated to uridine 5'-diphosphate (UDP) and then to uridine 5'-triphosphate (UTP). davuniversity.org CTP is synthesized from UTP by the action of CTP synthetase. davuniversity.orgnih.gov CMP, the precursor to CDP, can be formed from the breakdown of RNA or through the salvage pathway. wikipedia.org The phosphorylation of CMP to CDP by UMPK ensures that the cytidine nucleotide pool is available for the various anabolic processes that require it. medchemexpress.comglpbio.com

| Pathway Stage | Key Molecules | Enzymes |

| Initial Synthesis | Carbamoyl phosphate, Aspartate | Carbamoyl phosphate synthetase II, Aspartate transcarbamoylase |

| Ring Formation | Orotate | Dihydroorotase, Dihydroorotate dehydrogenase |

| Ribonucleotide Formation | Uridine 5'-monophosphate (UMP) | Orotate phosphoribosyltransferase, OMP decarboxylase |

| Phosphorylation to UTP | Uridine 5'-diphosphate (UDP), Uridine 5'-triphosphate (UTP) | UMP kinase, Nucleoside diphosphate kinase |

| Conversion to CTP | Cytidine 5'-triphosphate (CTP) | CTP synthetase |

| CDP Formation | Cytidine 5'-monophosphate (CMP), Cytidine 5'-diphosphate (CDP) | Uridine Monophosphate Kinase (UMPK) |

Anabolic and Catabolic Transformations of Trisodium (B8492382) Cytidine 5'-Diphosphate

Once formed, Trisodium Cytidine 5'-diphosphate can undergo further transformations to serve various essential cellular functions, primarily in the synthesis of nucleic acids.

Conversion to Cytidine 5'-Triphosphate (CTP) for Nucleic Acid Synthesis

A primary anabolic fate of CDP is its conversion to cytidine 5'-triphosphate (CTP). medchemexpress.comglpbio.com This phosphorylation is catalyzed by the enzyme nucleoside diphosphate kinase, which transfers a phosphate group from ATP to CDP. researchgate.net

CDP + ATP ⇌ CTP + ADP

CTP is a high-energy molecule that serves as one of the four essential precursors for the synthesis of ribonucleic acid (RNA) by RNA polymerase. wikipedia.org It is also a precursor for the synthesis of various phospholipids (B1166683). mdpi.com

Production of 2'-Deoxycytidine 5'-Diphosphate (dCDP) via Ribonucleotide Reductase Activity

For DNA synthesis, the ribose sugar of the cytidine nucleotide must be reduced to deoxyribose. This crucial step is catalyzed by the enzyme ribonucleotide reductase (RNR). wikipedia.orglibretexts.org RNR acts on ribonucleoside diphosphates, including CDP, to produce their corresponding deoxyribonucleoside diphosphates. wikipedia.orglibretexts.orgyoutube.com

CDP + NADPH + H⁺ → dCDP + NADP⁺ + H₂O (Simplified representation)

The product, 2'-deoxycytidine 5'-diphosphate (dCDP), is then phosphorylated to 2'-deoxycytidine 5'-triphosphate (dCTP), which is a direct precursor for DNA synthesis by DNA polymerase. wikipedia.orgyoutube.com The activity of ribonucleotide reductase is tightly regulated to ensure a balanced supply of all four deoxyribonucleotides required for DNA replication and repair. wikipedia.orglibretexts.org

| Transformation | Product | Key Enzyme | Cellular Function |

| Phosphorylation | Cytidine 5'-Triphosphate (CTP) | Nucleoside diphosphate kinase | RNA synthesis, Phospholipid synthesis |

| Reduction | 2'-Deoxycytidine 5'-Diphosphate (dCDP) | Ribonucleotide Reductase (RNR) | Precursor for DNA synthesis |

Role as an Intermediate in Nucleotide Salvage Pathways

Trisodium cytidine 5'-diphosphate, the salt form of cytidine 5'-diphosphate (CDP), is a key intermediate in the nucleotide salvage pathway. This pathway is a crucial process for recycling pre-existing nucleosides and nucleobases that are formed during the degradation of DNA and RNA, providing a more energy-efficient alternative to de novo synthesis. wikipedia.org The salvage of pyrimidine nucleosides, such as cytidine, is particularly important in certain tissues and cell types that have limited de novo synthesis capacity. nih.gov

The formation of CDP through the salvage pathway begins with the phosphorylation of cytidine. The enzyme uridine-cytidine kinase (UCK) catalyzes the initial phosphorylation of cytidine to cytidine 5'-monophosphate (CMP). nih.govuniprot.org There are two primary isoforms of this enzyme in humans, UCK1 and UCK2. nih.gov UCK2 has been shown to have a higher binding affinity and greater efficiency for both uridine and cytidine compared to UCK1. wikipedia.org

Once CMP is formed, it is subsequently phosphorylated to CDP by the enzyme UMP/CMP kinase (CMPK). nih.govuniprot.org This enzyme is responsible for the phosphorylation of CMP, UMP, and deoxycytidine monophosphate (dCMP). nih.gov ATP is the preferred phosphate donor for this reaction. drugbank.com The final step in the formation of the triphosphate form, cytidine 5'-triphosphate (CTP), which is a direct precursor for RNA synthesis, is catalyzed by nucleoside diphosphate kinase, which converts CDP to CTP. nih.gov

The sequential reactions involving these kinases are summarized below:

Cytidine → Cytidine 5'-monophosphate (CMP)

Enzyme: Uridine-Cytidine Kinase (UCK)

Phosphate Donor: ATP

Cytidine 5'-monophosphate (CMP) → Cytidine 5'-diphosphate (CDP)

Enzyme: UMP/CMP Kinase (CMPK)

Phosphate Donor: ATP

Cytidine 5'-diphosphate (CDP) → Cytidine 5'-triphosphate (CTP)

Enzyme: Nucleoside Diphosphate Kinase (NDPK)

Phosphate Donor: ATP

The kinetic properties of the key enzymes involved in the formation of CDP via the salvage pathway have been characterized, highlighting their efficiency in processing cytidine and its phosphorylated derivatives.

| Enzyme | Substrate | KM (µM) | Vmax | Catalytic Efficiency (kcat/KM) (s-1M-1) |

|---|---|---|---|---|

| Uridine-Cytidine Kinase like-1 (UCKL-1) | Uridine | 0.034 | - | 1.2 x 104 |

| Cytidine | 0.065 | - | 0.7 x 104 | |

| Uridine-Cytidine Kinase 2 (UCK2) | Uridine | - | Several-fold higher than UCKL-1 | - |

| Cytidine | - | Several-fold higher than UCKL-1 | 5-fold higher than UCKL-1 | |

| Human UMP/CMP Kinase (CMPK) | UMP | - | - | - |

| CMP | - | - | - |

Data sourced from studies on human uridine-cytidine kinases. nih.govresearchgate.net Note: Specific Vmax and KM values for UCK2 and CMPK with cytidine-related substrates can vary depending on the study and experimental conditions. UMP and CMP are reported to be much better substrates for human UMP/CMP kinase than dCMP. drugbank.com

Regulatory Mechanisms Governing Cytidine Nucleotide Pool Homeostasis

The maintenance of a balanced intracellular pool of cytidine nucleotides is critical for normal cellular function, including nucleic acid synthesis and cell proliferation. The homeostasis of the cytidine nucleotide pool is tightly regulated through a combination of feedback inhibition and allosteric regulation of key enzymes in both the de novo and salvage pathways.

A central enzyme in the regulation of CTP levels is CTP synthetase (CTPS) , which catalyzes the final step of the de novo pyrimidine biosynthesis pathway, converting UTP to CTP. wikipedia.orgnih.gov This enzyme acts as a key control point and is subject to sophisticated regulatory mechanisms.

Feedback Inhibition: The primary mechanism for regulating the cytidine nucleotide pool is feedback inhibition of CTP synthetase by its own product, CTP. wikipedia.orgnih.gov When CTP levels are sufficient, it binds to an allosteric site on the CTP synthetase enzyme, leading to a conformational change that reduces its catalytic activity. nih.govaminer.org This prevents the overproduction of CTP and helps to maintain a balanced ratio of pyrimidine nucleotides. The inhibition of CTP synthetase by CTP is competitive with the substrate UTP. nih.gov

Allosteric Activation: CTP synthetase is allosterically activated by the purine (B94841) nucleotide guanosine triphosphate (GTP). wikipedia.orgnih.gov This activation is significant because it serves to balance the pools of purine and pyrimidine nucleotides. An abundance of GTP signals that purine synthesis is active and that pyrimidine synthesis should proceed to provide the necessary CTP for nucleic acid synthesis. GTP binding promotes the hydrolysis of glutamine, which provides the amino group for the conversion of UTP to CTP. nih.govnih.gov

The activity of the salvage pathway enzymes is also subject to regulation. For instance, the phosphorylation of CMP and dCMP by UMP/CMP kinase is differentially regulated by the concentrations of ATP and magnesium. nih.gov Free magnesium has been found to enhance the phosphorylation of dCMP while inhibiting the phosphorylation of CMP. nih.gov Conversely, free ATP tends to inhibit the phosphorylation of dCMP but not CMP. nih.gov

Imbalances in the cytidine nucleotide pool can have significant consequences for genome stability. An excess of dCTP, for example, has been shown to slow the progression of the replication fork during DNA synthesis. portlandpress.com This highlights the importance of the precise regulation of cytidine nucleotide levels. The cellular concentrations of cytidine and its nucleotides are maintained within a specific range to meet the demands of the cell without causing metabolic disturbances.

| Compound | Typical Plasma/Serum Concentration (µM) |

|---|---|

| Cytidine (Human) | 0.3 - 0.7 |

| Uridine (Human) | 3 - 5 |

| Cytidine (Mouse) | 1.5 - 3.6 |

| Uridine (Mouse) | 1.2 - 5 |

Data represents typical ranges found in human and mouse plasma/serum and can vary based on physiological conditions. researchgate.net Intracellular concentrations can differ significantly from plasma levels.

Advanced Academic Research Methodologies and Applications Involving Trisodium Cytidine 5 Diphosphate

Utilization in Biochemical Assay Development

Trisodium (B8492382) cytidine (B196190) 5'-diphosphate (CDP) is a critical component in the development and execution of several biochemical assays designed to probe the activity of key enzymes involved in nucleotide metabolism.

Substrate in Nucleoside Diphosphatase (NDPase) Enzyme Histochemistry Assays

Nucleoside diphosphatases (NDPases) are enzymes that catalyze the hydrolysis of nucleoside diphosphates into their corresponding monophosphates and inorganic phosphate (B84403). Histochemical assays for NDPase activity aim to localize this enzymatic activity within tissues and cells. A common method for this is the lead nitrate precipitation technique. In this approach, the tissue section is incubated in a medium containing a nucleoside diphosphate (B83284) substrate and lead nitrate. The NDPase present in the tissue hydrolyzes the substrate, releasing phosphate ions. These ions then react with the lead ions in the medium to form an insoluble lead phosphate precipitate at the site of enzyme activity. This precipitate can then be visualized by converting it to a visible product, such as lead sulfide.

While various nucleoside diphosphates can serve as substrates for NDPases, the specific use of cytidine 5'-diphosphate in these histochemical assays is plausible given the broad substrate specificity of many NDPases wikipedia.org. The general principle of the assay would involve the enzymatic release of phosphate from CDP, followed by its precipitation with lead ions to mark the location of NDPase activity.

Application in Ribonucleotide Reductase Activity Assays

Ribonucleotide reductases (RNRs) are enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis and repair. The activity of RNRs is tightly regulated and is a key target for cancer therapeutics. Trisodium cytidine 5'-diphosphate serves as a natural substrate for RNRs, which convert it to deoxycytidine 5'-diphosphate (dCDP).

Assays to measure RNR activity often utilize CDP as the substrate. One established method is the radioactivity-based assay. In this assay, a radiolabeled form of CDP, such as [³H]CDP, is incubated with the RNR enzyme preparation. The reaction is then stopped, and the product, radiolabeled dCDP, is separated from the unreacted substrate. The amount of radioactivity in the dCDP fraction is then quantified to determine the enzyme's activity.

More recently, a rapid and sensitive liquid chromatography-mass spectrometry (LC-MS/MS)-based assay has been developed. This method also uses CDP as a substrate and can measure the activity of both aerobic and anaerobic RNRs. The assay involves incubating the enzyme with CDP and then quantifying the formation of dCDP using LC-MS/MS. This technique offers the advantage of being non-radioactive and allows for the simultaneous measurement of multiple deoxyribonucleotide products.

dCDP Formation Assays in Research Models

The formation of deoxycytidine 5'-diphosphate (dCDP) from cytidine 5'-diphosphate is a direct measure of ribonucleotide reductase (RNR) activity and is studied in various research models to understand DNA synthesis and repair mechanisms, as well as the effects of RNR inhibitors. These assays are fundamental in characterizing the kinetics and regulation of RNR enzymes.

A common research model for studying RNR activity is the E. coli class Ia RNR. In assays using this model, the formation of dCDP is monitored over time in the presence of CDP, the allosteric activator ATP, and a reducing system. The activity is often expressed as the amount of dCDP formed per milligram of enzyme per minute. For instance, published values for the activity of the NrdA subunit in the presence of excess NrdB, 1 mM CDP, and 3 mM ATP are in the range of 1500-3800 nmol dCDP/mg-min.

Below is a table summarizing typical components and conditions for a ribonucleotide reductase activity assay leading to dCDP formation:

| Component | Concentration/Condition | Role |

| Enzyme | Purified Ribonucleotide Reductase | Catalyst |

| Substrate | Trisodium cytidine 5'-diphosphate (CDP) | Converted to dCDP |

| Allosteric Effector | ATP | Activates the enzyme |

| Reducing System | Thioredoxin, Thioredoxin Reductase, NADPH | Provides reducing equivalents |

| Buffer | e.g., HEPES | Maintains optimal pH |

| Incubation | Specific temperature and time | Allows for enzymatic reaction |

| Detection Method | Radioactivity or LC-MS/MS | Quantifies dCDP formation |

Application in Molecular Biology Research Techniques

In the realm of molecular biology, Trisodium cytidine 5'-diphosphate is a precursor for the synthesis of nucleic acids, playing a crucial role in genetic engineering and in vitro studies that require the construction of specific RNA and DNA sequences.

Use in the Production of RNA and DNA Constructs for Genetic Engineering Research

The chemical synthesis of custom DNA and RNA oligonucleotides is a cornerstone of modern genetic engineering. These synthetic nucleic acids are used as primers for DNA sequencing and PCR, as probes for hybridization, and in the construction of synthetic genes. The most widely used method for this is the phosphoramidite solid-phase synthesis.

This process, however, does not directly utilize nucleoside diphosphates like Trisodium cytidine 5'-diphosphate. Instead, the building blocks are nucleoside phosphoramidites, which are derivatives of nucleosides (a base linked to a sugar). Therefore, to be used in this context, Trisodium cytidine 5'-diphosphate would first need to be dephosphorylated to the nucleoside cytidine. This cytidine would then be chemically modified to create the corresponding phosphoramidite building block. While an indirect role, the availability of CDP as a starting material for the synthesis of these essential reagents is noteworthy.

Role in Large-Scale RNA Synthesis Protocols for In Vitro Studies

Large quantities of specific RNA molecules are often required for structural and functional studies, such as X-ray crystallography, NMR spectroscopy, and the investigation of ribozyme activity. The primary method for producing large amounts of RNA in the laboratory is through in vitro transcription.

This enzymatic process utilizes a DNA template that includes a promoter for a specific RNA polymerase (e.g., T7, T3, or SP6). The reaction mixture contains the DNA template, the RNA polymerase, and the four essential ribonucleoside triphosphates (NTPs): ATP, GTP, CTP, and UTP. The polymerase then transcribes the DNA template into a complementary RNA molecule.

Trisodium cytidine 5'-diphosphate (CDP) is a direct precursor for cytidine 5'-triphosphate (CTP), one of the four NTPs required for in vitro transcription. While CTP is commercially available, it can also be synthesized enzymatically from CDP. This conversion is catalyzed by the enzyme nucleoside diphosphate kinase (NDK), which transfers a phosphate group from a donor molecule, typically ATP, to CDP to form CTP.

The efficiency of large-scale in vitro RNA synthesis is highly dependent on the concentration and purity of the NTPs. Therefore, the conversion of CDP to CTP is a critical preparatory step when CTP is not directly added to the reaction. An optimized in vitro transcription reaction can yield milligram quantities of the desired RNA.

The following table outlines the key components in a typical large-scale in vitro transcription reaction:

| Component | Function |

| Linearized DNA Template | Provides the sequence for the RNA transcript |

| RNA Polymerase (e.g., T7) | Catalyzes the synthesis of RNA |

| Ribonucleoside Triphosphates (ATP, GTP, CTP, UTP) | Building blocks for the RNA molecule |

| Transcription Buffer | Maintains optimal pH and ionic conditions |

| Magnesium Chloride (MgCl₂) | Essential cofactor for RNA polymerase |

| RNase Inhibitor | Prevents degradation of the synthesized RNA |

Contribution to In Vitro Transcription Experiments

In vitro transcription (IVT) is a cornerstone technique in molecular biology for the synthesis of RNA molecules from a DNA template. Trisodium cytidine 5'-diphosphate is a precursor for cytidine triphosphate (CTP), one of the four essential nucleotide triphosphates (NTPs) required for RNA synthesis by RNA polymerases, such as T7 RNA polymerase. The concentration and purity of CTP, and by extension its precursor CDP, directly influence the yield and quality of the transcribed RNA.

Research has demonstrated that optimizing the concentration of each NTP is crucial for maximizing mRNA yield. While standard protocols often recommend NTP concentrations in the range of 1-2 mM, studies have shown that higher concentrations can lead to increased RNA production, though an optimal ratio of magnesium ions (a cofactor for RNA polymerase) to NTPs must be maintained to prevent the formation of double-stranded RNA byproducts. The precise balance of all four NTPs, including CTP, is therefore a critical parameter in the design of high-yield IVT reactions for applications ranging from basic research to the production of mRNA-based therapeutics.

| NTP Concentration (mM) | Relative mRNA Yield (%) | Key Observations |

|---|---|---|

| 5 | ~50-60% | Sub-optimal yield due to limiting substrate. |

| 10 | 100% | Maximized mRNA yields under optimized buffer conditions. nih.gov |

| 15 | ~65% | Potential for inhibition at higher concentrations, leading to reduced yield. nih.gov |

Tracing Metabolic Fluxes Using Radiolabeled or Isotope-Labeled Trisodium Cytidine 5'-Diphosphate Analogs

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. This is often achieved by introducing isotopically labeled substrates and tracking the incorporation of the label into downstream metabolites. Radiolabeled or stable isotope-labeled analogs of cytidine or its nucleotides, such as Trisodium cytidine 5'-diphosphate, are invaluable tools for tracing the flow of carbon and nitrogen through pyrimidine (B1678525) metabolic pathways.

For instance, studies in plant metabolism have utilized 14C-labeled cytidine to investigate its conversion into various nucleotides and its incorporation into RNA. Such tracer experiments have revealed that cytidine can be metabolized through two primary routes: deamination to uridine (B1682114) followed by phosphorylation, or direct phosphorylation to cytidine monophosphate (CMP) and subsequent conversion to CDP and CTP. nih.gov By measuring the distribution of the radiolabel in different nucleotide pools and in RNA, researchers can quantify the relative activities of these competing pathways.

| Metabolite | 14C Incorporation (Relative Units) | Inferred Metabolic Pathway |

|---|---|---|

| Uridine Diphosphate Glucose | High | Rapid deamination of cytidine to uridine. nih.gov |

| Cytidine Triphosphate | Moderate | Direct phosphorylation pathway of cytidine. nih.gov |

| RNA (CMPs) | High | Incorporation into nucleic acid synthesis. nih.gov |

| RNA (UMPs) | Moderate | Conversion of labeled cytidine to uridine prior to RNA incorporation. nih.gov |

Investigational Studies of Specific Enzyme Activities with Trisodium Cytidine 5'-Diphosphate as a Substrate

Trisodium cytidine 5'-diphosphate and its derivatives serve as substrates for a variety of enzymes, making them essential for studying enzyme kinetics and mechanisms. By varying the concentration of the CDP-derivative and measuring the initial reaction velocity, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.

One prominent example is the study of CDP-diacylglycerol synthases (CDS), enzymes that catalyze the formation of CDP-diacylglycerol from phosphatidic acid and CTP. Kinetic analyses of the two human isoforms, CDS1 and CDS2, have revealed distinct substrate specificities and kinetic properties. For instance, CDS2 exhibits a higher Vmax for certain phosphatidic acid species compared to CDS1, indicating a greater catalytic efficiency with those substrates. nih.gov Similarly, cholinephosphotransferase, an enzyme in the CDP-choline pathway for phosphatidylcholine synthesis, has been studied using CDP-choline as a substrate to determine how its kinetic parameters are influenced by different diacylglycerol species. nih.gov

| Enzyme | Substrate (Phosphatidic Acid) | Km (mol %) | Vmax (µmol/min/mg) |

|---|---|---|---|

| CDS1 | SAPA | 0.6 ± 0.1 | 3.3 ± 0.3 nih.gov |

| CDS1 | SLPA | 0.6 ± 0.1 | 3.6 ± 0.1 nih.gov |

| CDS2 | SAPA | 0.7 ± 0.1 | 9.3 ± 0.4 nih.gov |

| CDS2 | SLPA | 0.5 ± 0.1 | 3.5 ± 0.1 nih.gov |

Research on Nucleotide Metabolism in Diverse Biological Systems

The study of nucleotide metabolism across different domains of life reveals both conserved and unique strategies for maintaining the cellular pools of these essential molecules. Trisodium cytidine 5'-diphosphate is a central component of these metabolic networks. Research in diverse organisms, from bacteria and yeast to plants and mammals, has elucidated the pathways for cytidine nucleotide synthesis, salvage, and interconversion.

In mammalian cells, the regulation of nucleotide pools is tightly linked to the cell cycle, with increased synthesis required for DNA replication and RNA production during proliferation. frontiersin.org Imbalances in the cytidine nucleotide pool can lead to genomic instability. nih.gov In plants, cytidine metabolism is crucial for growth and development, and studies have identified the enzymes involved in its degradation and salvage pathways. nih.gov Even in archaea, which often exhibit unique metabolic pathways, cyclic nucleotides derived from precursors like CDP are emerging as important signaling molecules. nih.gov

| Organism | Key Aspect of Cytidine Nucleotide Metabolism | Research Finding |

|---|---|---|

| Mammalian Cells | Regulation of Nucleotide Pools | Imbalances in the dCTP pool can inhibit PARP-1 activity and lead to under-replication of DNA. nih.gov |

| Plants (Phaseolus vulgaris) | Metabolic Pathways | Cytidine is metabolized via both direct phosphorylation and deamination to uridine. nih.gov |

| Yeast (Saccharomyces cerevisiae) | Salvage Pathways | Cytidine uptake is mediated by a purine-cytosine transporter, and it can be either cleaved to cytosine or phosphorylated to CMP. |

| Archaea (Haloferax volcanii) | Signaling Molecules | Putative nucleotide-based second messengers, including cyclic CMP, have been identified. frontiersin.org |

Development and Analysis of Research Models for Nucleotide Metabolism-Related Disorders

Understanding the role of nucleotide metabolism in human health is greatly advanced by the development of research models for disorders where these pathways are disrupted. Trisodium cytidine 5'-diphosphate and its derivatives are central to the study of several such conditions.

Research on CDP-Ribitol in the Study of CDP-L-Ribitol Pyrophosphorylase A (CRPPA) Muscular Dystrophy Mechanisms

A significant area of research involving a CDP derivative is in the study of dystroglycanopathies, a group of congenital muscular dystrophies. Mutations in the CRPPA gene (also known as ISPD) lead to a deficiency of the enzyme CDP-L-ribitol pyrophosphorylase A. This enzyme is responsible for synthesizing CDP-ribitol, a crucial molecule for the proper glycosylation of α-dystroglycan. khanacademy.orgmedlineplus.gov The incorrect glycosylation of α-dystroglycan disrupts the connection between the extracellular matrix and the cytoskeleton in muscle cells, leading to the progressive muscle weakness characteristic of these disorders.

Research has shown that CDP-ribitol levels are significantly reduced in the cells and tissues of patients with CRPPA myopathy. nih.gov This has established CDP-ribitol as a key diagnostic marker for this condition. Furthermore, research models, including patient-derived cells and knockout mice, are being used to explore therapeutic strategies aimed at restoring CDP-ribitol levels and correcting the glycosylation defect. patsnap.com These strategies include supplementation with ribitol or ribose, and the development of membrane-permeable prodrugs of CDP-ribitol. nih.govpatsnap.com

| Sample Group | CDP-Ribitol Concentration (pmol/mg protein) |

|---|---|

| Healthy Controls (n=5) | 0.82 (average) |

| CRPPA Patient 1 | <0.1 (not detected) |

| CRPPA Patient 2 | 0.12 |

Data adapted from studies on CDP-ribitol levels in patient-derived cells. nih.gov

Application in Studies of Viral Replication Mechanisms (e.g., Vaccinia Virus)

The replication of many viruses is heavily dependent on the host cell's machinery for synthesizing nucleic acids. However, some viruses, like the vaccinia virus, encode their own enzymes for DNA and RNA synthesis, allowing them to replicate in the cytoplasm. The study of these viral replication mechanisms often involves investigating the utilization of nucleotide precursors, including those for CTP.

Vaccinia virus possesses its own DNA-dependent RNA polymerase, which is responsible for transcribing the viral genes. nih.gov This process requires all four ribonucleoside triphosphates: ATP, GTP, CTP, and UTP. Therefore, Trisodium cytidine 5'-diphosphate, as a precursor to CTP, is essential for the synthesis of vaccinia virus mRNA. Research into the kinetics and requirements of the viral RNA polymerase often involves in vitro transcription assays where the concentrations of each NTP can be precisely controlled. pnas.org Furthermore, the development of antiviral therapies can target the enzymes involved in viral nucleotide metabolism. Nucleoside analogs that are converted to their diphosphate and triphosphate forms can act as competitive inhibitors or chain terminators of the viral polymerase, thereby inhibiting viral replication. plos.org

Interactions and Interdependencies of Trisodium Cytidine 5 Diphosphate with Other Cellular Components

Cross-talk and Interplay with Purine (B94841) Nucleotide Metabolism Pathways

The biosynthesis of nucleotides is an energy-intensive process fundamental for all cells, particularly for proliferating ones that require them for DNA replication and RNA synthesis. nih.gov Cells maintain a balanced supply of both purine (adenine and guanine (B1146940) based) and pyrimidine (B1678525) (cytosine, thymine, and uracil (B121893) based) nucleotides through complex and interconnected regulatory networks. nih.govnih.gov The interplay between these two major branches of nucleotide metabolism ensures that the requisite building blocks for nucleic acids are available in appropriate ratios.

The synthesis pathways for purines and pyrimidines are distinct but interdependent. Purine synthesis builds the double-ring structure onto a pre-existing ribose 5-phosphate molecule, specifically 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.govutah.edu Conversely, the pyrimidine ring is synthesized first as orotate (B1227488) before being attached to PRPP. utah.eduyoutube.com PRPP is a key precursor molecule common to both pathways, making its availability a critical point of intersection and regulation. nih.govutah.edu

The reduction of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a critical step for DNA synthesis, is catalyzed by ribonucleotide reductase. The activity of this enzyme is exquisitely regulated by the binding of various nucleotide triphosphates, which ensures a balanced output of the four deoxyribonucleotides (dATP, dGTP, dCTP, and dTTP). nih.govyoutube.com The binding of ATP to the enzyme's activity site stimulates the reduction of the pyrimidine nucleotides CDP and UDP, while the binding of dGTP stimulates the reduction of the purine nucleotide ADP. nih.gov This demonstrates a direct mechanistic link where the levels of purine nucleotides (ATP, dGTP) regulate the processing of pyrimidine nucleotides like CDP.

Table 1: Key Points of Interaction Between Pyrimidine and Purine Metabolism

| Interaction Point | Description | Key Molecules Involved | Significance |

|---|---|---|---|

| Shared Precursor | Both purine and pyrimidine synthesis pathways utilize 5-phosphoribosyl-1-pyrophosphate (PRPP) as a key substrate. nih.govutah.edu | PRPP, Ribose 5-phosphate, ATP | Competition for and regulation of PRPP synthesis can coordinately control the overall rate of nucleotide production. utah.edu |

| Coordinated Regulation for DNA Synthesis | Ribonucleotide reductase, the enzyme that produces deoxyribonucleotides, is allosterically regulated by both purine and pyrimidine nucleotides to ensure a balanced supply for DNA replication. nih.gov | CDP, UDP, ADP, GDP, ATP, dATP, dGTP, dTTP | Maintains the integrity of DNA synthesis by preventing mutagenic imbalances in dNTP pools. youtube.com |

| Feedback Inhibition | End-products of each pathway inhibit key enzymes, preventing overproduction. While distinct, the overall balance is critical for cellular homeostasis. nih.gov | AMP, GMP, CTP, UTP | Conserves cellular energy and resources by matching nucleotide supply with demand. nih.govmacmillanlearning.com |

Functional Interactions with Key Kinases and Phosphatases

Kinases and phosphatases are enzymes that respectively add and remove phosphate (B84403) groups from molecules, playing a central role in virtually all metabolic pathways. Cytidine (B196190) 5'-diphosphate is both a substrate and a product in reactions catalyzed by these enzymes, placing it at a dynamic junction in cellular phosphorylation events.

A primary fate of CDP is its phosphorylation to Cytidine 5'-triphosphate (CTP). This reaction is typically catalyzed by nucleoside diphosphate (B83284) kinases (NDPKs), which transfer the terminal phosphate group from a nucleoside triphosphate, most commonly ATP, to a nucleoside diphosphate like CDP. nih.gov

CDP + ATP ⇌ CTP + ADP

CTP is an essential molecule with diverse roles. It serves as a direct precursor for RNA synthesis and, after conversion to dCTP, for DNA synthesis. youtube.com Furthermore, CTP is vital for the synthesis of various phospholipids (B1166683), such as phosphatidylcholine and phosphatidylethanolamine (B1630911), through its involvement in the CDP-choline and CDP-diacylglycerol pathways. nih.govnih.gov

Conversely, CDP can be formed by the dephosphorylation of CTP. This can occur through the action of various phosphatases or as a byproduct of reactions where CTP provides the energy or a cytidylyl group, such as in phospholipid synthesis. drugbank.com

Perhaps the most critical interaction involving CDP is its role as a substrate for ribonucleotide reductase (RNR). This enzyme catalyzes the conversion of all four ribonucleoside diphosphates (ADP, GDP, CDP, UDP) into their corresponding deoxyribonucleoside diphosphate (dADP, dGDP, dCDP, dUDP) forms. youtube.comyoutube.com This reaction is the sole pathway for de novo synthesis of deoxyribonucleotides, making it essential for DNA replication and repair. youtube.com The reduction of CDP to dCDP by RNR shows an absolute requirement for ATP as a positive allosteric effector. nih.gov The resulting dCDP is then phosphorylated by a nucleoside diphosphate kinase to dCTP, the immediate precursor for DNA polymerase. nih.gov

Table 2: Key Enzymatic Reactions Involving CDP

| Enzyme | Reaction | Role of CDP | Cellular Importance |

|---|---|---|---|

| Nucleoside Diphosphate Kinase (NDPK) | CDP + ATP ⇌ CTP + ADP nih.gov | Substrate | Produces CTP for RNA synthesis, phospholipid synthesis, and as a precursor for dCTP. nih.govyoutube.com |

| Ribonucleotide Reductase (RNR) | CDP + Thioredoxin(reduced) → dCDP + Thioredoxin(oxidized) + H₂O utah.edu | Substrate | The rate-limiting step for producing the deoxyribonucleotide building blocks for DNA synthesis. youtube.com |

| Various Phosphatases | CTP → CDP + Pi | Product | Regulates the cellular CTP/CDP ratio. |

Influence on Allosteric Regulation of Enzymes Beyond Direct Substrate Interactions

Allosteric regulation is a vital biological control mechanism where a molecule binds to an enzyme at a site distinct from the active site (the allosteric site), inducing a conformational change that either activates or inhibits the enzyme's activity. macmillanlearning.comlibretexts.org This allows cells to finely tune metabolic pathways in response to changing conditions, conserving energy by activating or shutting down pathways as needed. macmillanlearning.comkhanacademy.org

While CDP's primary role is that of a substrate or product, its downstream derivative, CTP, is a well-established allosteric regulator, particularly in the pyrimidine synthesis pathway itself. In many organisms, CTP acts as a feedback inhibitor of key regulatory enzymes like aspartate transcarbamoylase (ATCase) in prokaryotes and carbamoyl (B1232498) phosphate synthetase II (CPSII) in eukaryotes. youtube.comwou.edu This inhibition slows down the entire pathway when sufficient pyrimidine nucleotides are present.

The most significant example of allosteric control involving the cytidine nucleotide lineage is the complex regulation of ribonucleotide reductase (RNR). The activity of RNR is controlled by molecules binding to two different types of allosteric sites: an activity site and a specificity site. wou.edu

Specificity Site: The binding of different nucleotide triphosphates (ATP, dATP, dGTP, and dTTP) to this site determines which substrate (ADP, GDP, CDP, or UDP) the enzyme will act upon. This intricate control ensures a balanced production of all four dNTPs. For example, the binding of ATP to the specificity site promotes the reduction of the pyrimidine diphosphates, CDP and UDP. nih.gov

Therefore, while CDP itself is the substrate, its reduction is allosterically controlled by the levels of other nucleotides, particularly the purine nucleotide ATP. This prevents the overproduction of one type of deoxyribonucleotide and maintains the balanced pool required for high-fidelity DNA replication.

Table 3: Allosteric Regulation Influenced by the Cytidine Nucleotide Pool

| Regulated Enzyme | Allosteric Effector | Effect on Enzyme | Metabolic Context |

|---|---|---|---|

| Ribonucleotide Reductase (RNR) | ATP (binding at specificity site) | Activation of CDP reduction nih.govnih.gov | High energy levels (ATP) signal the need to produce pyrimidine deoxyribonucleotides (from CDP/UDP) for DNA synthesis. |

| Carbamoyl Phosphate Synthetase II (CPSII) | CTP (product of CDP phosphorylation) | Inhibition youtube.comwou.edu | Feedback inhibition; high levels of the end-product CTP shut down the committed step of the de novo pyrimidine synthesis pathway. |

| Aspartate Transcarbamoylase (ATCase) (in prokaryotes) | CTP (product of CDP phosphorylation) | Inhibition wou.edu | Feedback inhibition of the pyrimidine synthesis pathway. |

Compound Index

Future Research Trajectories for Trisodium Cytidine 5 Diphosphate

Elucidation of Undiscovered Enzymatic Pathways and Metabolic Networks

While core pathways involving CDP are known, the broader network of its interactions is far from completely mapped. Future research must focus on identifying novel enzymatic reactions and metabolic networks where CDP plays a crucial role.

A primary area of investigation involves the exploration of previously uncharacterized enzymes. The vast number of proteins identified through genomic sequencing with predicted but unconfirmed functions presents a fertile ground for discovering new CDP-dependent enzymes. Research should prioritize enzymes with putative nucleotide-binding domains, particularly in organisms with unique metabolic features or in specific cellular contexts like stress responses or developmental stages.

Furthermore, the cross-talk between pyrimidine (B1678525) metabolism and other major metabolic networks, mediated by molecules like CDP, is an area ripe for discovery. For instance, the synthesis of CDP-diacylglycerol (CDP-DAG) from phosphatidic acid and CTP directly links nucleotide metabolism with lipid biosynthesis. nih.gov However, the dynamic regulation of this link and the potential for other, more subtle connections are not fully understood. Studies focusing on how fluctuations in the CDP pool impact other pathways, such as glycosylation and amino acid metabolism, could reveal novel regulatory hubs. The investigation into how pathogen infections alter host pyrimidine metabolism highlights the dynamic nature of these networks and suggests that undiscovered pathways may be activated or suppressed during disease states. nih.gov

Future work should also investigate alternative or context-specific pathways for CDP synthesis and degradation. While the primary routes are established, cells may possess alternative enzymatic machinery that becomes active under specific physiological or pathological conditions, representing a new layer of metabolic regulation.

| Enzyme Family | Known/Putative Function Involving Cytidine (B196190) Nucleotides | Future Research Direction |

| Nucleotidyltransferases | Synthesis of CDP-activated molecules (e.g., CDP-choline, CDP-diacylglycerol) | Identification of novel substrates activated by CDP; understanding substrate specificity. |

| Kinases | Phosphorylation of CMP to CDP. wikipedia.org | Characterizing the regulation of CMP kinase isoforms and their role in controlling CDP pools. |

| Hydrolases/Phosphatases | Degradation of CDP or CDP-derivatives. | Discovering specific phosphatases that regulate CDP levels and their physiological triggers. |

| Deaminases | Interconversion of cytidine and uridine (B1682114) derivatives. | Investigating potential deamination reactions directly involving CDP or its derivatives under specific metabolic states. |

Advanced Structural Biology Studies of Trisodium (B8492382) Cytidine 5'-Diphosphate-Binding Proteins

Understanding the function of CDP-binding proteins at a molecular level requires detailed three-dimensional structural information. Advanced structural biology techniques are set to revolutionize our view of these protein-ligand interactions.

High-resolution crystal structures and cryo-electron microscopy (cryo-EM) will continue to be vital. Obtaining structures of key enzymes like CDP-diacylglycerol synthase (CDS) and various nucleotidyltransferases in complex with CDP, substrates, and allosteric regulators can illuminate the precise mechanisms of catalysis and regulation. For example, structural studies of the ribosome-inactivating protein from Momordica balsamina bound to CDP have already revealed key recognition residues and the role of water molecules in the binding pocket. nih.govresearchgate.net Expanding such studies to a wider range of proteins will provide a blueprint for understanding CDP recognition motifs.

Beyond static structures, techniques like time-resolved crystallography and NMR spectroscopy can capture the dynamic nature of these interactions. These methods can reveal the conformational changes a protein undergoes upon CDP binding and release, providing crucial information for understanding enzyme kinetics and the mechanisms of allosteric regulation.

Systems Biology Approaches to Model Cytidine Nucleotide Networks and Dynamics

To comprehend the systemic role of Trisodium Cytidine 5'-diphosphate, it is essential to move beyond the study of individual components and embrace a systems-level perspective. Systems biology offers powerful tools to model the complexity of nucleotide metabolism.

The development of comprehensive, dynamic mathematical models of pyrimidine metabolism is a key objective. nih.gov Such models, incorporating kinetic parameters of enzymes, metabolite concentrations, and regulatory interactions, can simulate the flow of metabolites (flux) through the network under various conditions. Initial efforts to create a "minimal cell" model have demonstrated the feasibility of integrating nucleotide metabolism into a whole-cell context. pnas.org Future models must expand in scope and detail, incorporating the interconnectedness with purine (B94841), lipid, and energy metabolism.

A crucial trajectory is the integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) into these models. mdpi.com For example, by combining transcriptomic data on enzyme expression with metabolomic measurements of nucleotide pools, researchers can create more accurate and predictive models of how cells regulate CDP levels in response to genetic or environmental perturbations. These integrated models can help identify critical control points and predict non-intuitive network behaviors.

These computational approaches will enable researchers to perform in silico experiments to explore questions that are difficult to address at the bench. For instance, models can predict how the inhibition of a specific enzyme would impact the entire cytidine nucleotide network or how the cell would re-route metabolic flux to maintain homeostasis. Network-based dynamic modeling can identify feedback loops and "stable motifs" that govern the transitions between different metabolic states, offering powerful insights into cellular decision-making processes. youtube.com Python packages and platforms designed for metabolic modeling will facilitate the construction, analysis, and refinement of these complex network models. biorxiv.org

Development of Novel Analytical Techniques for Precise Trisodium Cytidine 5'-Diphosphate Metabolomics

Progress in understanding CDP's role is intrinsically linked to our ability to accurately measure it within the complex matrix of a cell. Future research must focus on creating more sensitive, specific, and high-throughput analytical methods.

Liquid chromatography coupled to mass spectrometry (LC-MS) is the cornerstone of metabolomics, but analyzing highly polar and charged molecules like CDP remains challenging. nih.govlabx.com A key research direction is the development of advanced chromatographic techniques. Hydrophilic interaction liquid chromatography (HILIC) has shown promise for retaining and separating nucleotides, and further optimization of HILIC-MS methods is needed to improve robustness and resolution. nih.gov The exploration of novel stationary phases and ion-pairing reagents compatible with mass spectrometry could also yield significant improvements.

In mass spectrometry, the use of high-resolution instruments (like Q-TOF and Orbitrap) enhances the accuracy of metabolite identification. mdpi.com Future methods will likely involve coupling these advanced instruments with sophisticated data acquisition strategies, such as Data-Independent Acquisition (DIA), to achieve more comprehensive and quantitative profiling of the metabolome, including CDP. labx.com Furthermore, chemical isotope labeling techniques can be used to improve the precision and accuracy of quantification, enabling more reliable detection of subtle changes in CDP levels. mdpi.com

Looking further ahead, the development of novel detection technologies, such as genetically encoded biosensors, could allow for the real-time, in-vivo monitoring of CDP dynamics within living cells. Such tools would provide an unprecedented view of metabolic fluctuations as they happen, revolutionizing our understanding of how cells manage their nucleotide pools in response to stimuli. Spectrophotometric assays, while useful for purified systems, can also be adapted into higher-throughput formats for specific applications like enzyme screening. nih.gov

| Analytical Technique | Current Status for CDP Analysis | Future Development Trajectory |

| LC-MS/MS | Gold standard; challenges with retention and ion suppression. nih.gov | Optimization of HILIC methods; development of new column chemistries; improved high-resolution MS. mdpi.com |

| Chemical Isotope Labeling | Used for improved quantification in complex samples. mdpi.com | Development of novel labeling reagents specific for nucleotides to enhance coverage and accuracy. |

| Spectrophotometry | Used for enzyme assays in purified systems. nih.gov | Miniaturization and adaptation for high-throughput screening of enzyme inhibitors or activators. |

| Biosensors | Largely in developmental stages for nucleotides. | Design and validation of genetically encoded or synthetic biosensors for live-cell imaging of CDP. |

Q & A

Q. What are the key physicochemical properties and solubility characteristics of CDP trisodium, and how do these influence experimental preparation?

CDP trisodium (C₉H₁₅N₃O₁₁P₂·3Na, MW 403.18) is hygroscopic and typically stored at -20°C (powder, 3-year stability) or -80°C (solvent solutions, 6-month stability) . Its solubility varies: it dissolves in DMSO, but if insoluble, H₂O, ethanol, or DMF with heating/ultrasonication may be used. For in vivo studies, formulations like DMSO:Tween80:Saline (10:5:85) or 0.5% CMC-Na suspensions are recommended to enhance bioavailability . Density (2.4 g/cm³) and logP (-4.25) indicate high polarity, necessitating careful solvent selection to avoid precipitation during reconstitution.

Q. What safety protocols are critical when handling CDP trisodium in laboratory settings?

CDP trisodium may cause skin/eye irritation (GHS Category 2/2A). Mandatory precautions include gloves, lab coats, and eye protection. In case of exposure, rinse skin with water for 15 minutes and eyes with saline for 10 minutes. Avoid inhalation and use fume hoods for powder handling .

Q. How does CDP trisodium function as a nucleotide precursor in DNA synthesis?

CDP trisodium is a substrate for nucleotide diphosphate kinase (NDPK), which phosphorylates it to deoxycytidine triphosphate (dCTP), a direct precursor for DNA polymerase during replication and repair . This process is ATP-dependent and occurs in parallel with ribonucleotide reductase (RNR) activity, which converts CDP to dCDP in de novo nucleotide synthesis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in CDP’s enzymatic pathways (e.g., NDPK vs. UMP kinase)?

Discrepancies arise when CDP is reported as a substrate for both NDPK (dCTP synthesis) and uridine monophosphate kinase (UMPK, which converts CMP to CDP/CTP). To clarify:

- Use kinetic assays (e.g., spectrophotometric monitoring of ATP/ADP levels) to quantify enzyme-specific activity .

- Employ siRNA knockdowns or inhibitors (e.g., gemcitabine for RNR) to isolate pathway contributions .

- Validate via HPLC or mass spectrometry to track labeled CDP conversion products .

Q. How can researchers optimize CDP trisodium solubility for high-concentration assays without compromising stability?

- Solvent screening : Test co-solvents like PEG-400 or cyclodextrins to enhance aqueous solubility while avoiding organic solvents that denature enzymes .

- Dynamic light scattering (DLS) : Monitor particle size distribution to detect aggregation.

- Lyophilization : Pre-formulate CDP with cryoprotectants (e.g., trehalose) for stable, reconstitutable powders .

Q. What advanced analytical methods ensure CDP trisodium purity and quantify its degradation products?

- HPLC-UV/MS : Use ion-pair chromatography (C18 column, 0.1% TFA mobile phase) to separate CDP from hydrolyzed CMP or cytidine .

- NMR spectroscopy : Monitor phosphoanhydride bond integrity (³¹P NMR, δ -5 to -12 ppm for α/β-phosphate groups) .

- Enzymatic assays : Couple with pyruvate kinase/lactate dehydrogenase to quantify ATP-dependent conversion efficiency .

Q. How does CDP trisodium interact with non-canonical biomolecular targets (e.g., RNA polymerases or apoptotic regulators)?

CDP trisodium modulates RNA biosynthesis via incorporation into ribonucleotide pools, affecting transcription fidelity in in vitro runoff assays . In apoptosis, CDP-derived metabolites (e.g., cytidine) may inhibit caspases, requiring validation via caspase-3/7 fluorometric assays .

Q. What are the implications of CDP trisodium’s stereochemical configuration on its substrate specificity?

The 5'-diphosphate group’s spatial arrangement (β-configuration) is critical for NDPK binding. Mutagenesis studies (e.g., substituting Mg²⁺ with Mn²⁺ in NDPK assays) reveal metal ion-dependent stereoselectivity, impacting catalytic efficiency .

Q. How do researchers address batch-to-batch variability in CDP trisodium for reproducible kinase assays?

Q. What computational tools predict CDP trisodium’s interactions with novel enzyme targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.